6-Ethoxynaphthalen-2-ol
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Description
6-Ethoxynaphthalen-2-ol is a chemical compound that is not widely documented. It is structurally similar to 2-naphthol, which is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Scientific Research Applications
Synthesis and Chemical Reactivity
6-Ethoxynaphthalen-2-ol is a chemical compound with potential applications in the synthesis of various intermediates and compounds of interest in organic chemistry and materials science. Its reactivity and derivatization can lead to compounds with diverse biological and chemical properties. For example, the formylation and acetylation of 2-ethoxynaphthalene in polyphosphoric acid lead to derivatives with potential applications in organic synthesis, showcasing the versatility of this compound in chemical transformations (Aksenov et al., 2008).
Fluorescent Sensing
The compound and its derivatives have been explored for their potential in fluorescent sensing applications, particularly in the detection of metal ions. A derivative has been successfully applied for selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in the presence of Al3+ ions. This selectivity and sensitivity towards aluminum ions make it a candidate for environmental monitoring and analytical chemistry applications, with further implications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Anticancer Research
Structural analogs of 6-Ethoxynaphthalen-2-ol have been investigated for their biological activities, including anticancer properties. The structure-activity relationship (SAR) of synthetic 2-phenylnaphthalenes with hydroxyl groups has been evaluated against human breast cancer cells (MCF-7), indicating that specific substitutions on the naphthalene ring can significantly enhance cytotoxicity. Such studies provide insights into designing more effective anticancer agents based on the naphthalene scaffold (Chang et al., 2015).
Catalysis and Green Chemistry
The methylation of naphthols, including compounds structurally related to 6-Ethoxynaphthalen-2-ol, using greener reagents like dimethyl carbonate, emphasizes the role of such compounds in developing more sustainable chemical processes. This approach aligns with green chemistry principles by minimizing the use of hazardous substances and optimizing the efficiency of chemical processes (Yadav & Salunke, 2013).
properties
IUPAC Name |
6-ethoxynaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIBBUOXRNBMDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668554 |
Source
|
Record name | 6-Ethoxynaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxynaphthalen-2-ol | |
CAS RN |
150788-85-5 |
Source
|
Record name | 6-Ethoxynaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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